N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-16-10-8(14)4-7(13)5-9(10)18-12(16)15-11(17)6-2-3-6/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXBVVHRAMKKIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol derivatives with chloroform in the presence of a base. Subsequent chlorination and methylation steps introduce the desired substituents.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide has shown promise as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antibiotics.
Medicine: In medicine, the compound's potential as an anti-inflammatory and anticancer agent is being explored. Its interaction with specific molecular targets in cancer cells suggests it could be used in targeted therapies.
Industry: Industrially, this compound can be used in the production of agrochemicals, such as pesticides and herbicides, due to its biocidal properties.
Mechanism of Action
The mechanism by which N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide exerts its effects involves binding to specific molecular targets. In cancer cells, it may inhibit key signaling pathways, such as the PI3K/Akt pathway, leading to apoptosis (programmed cell death). In microbial cells, it disrupts cell membrane integrity, causing cell lysis.
Comparison with Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole core but differ in their substituents and functional groups.
Cyclopropanecarboxamide derivatives: These compounds have similar amide groups but vary in their ring structures and substituents.
Uniqueness: N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide stands out due to its specific combination of chloro and methyl groups on the benzothiazole ring, which enhances its reactivity and biological activity compared to other derivatives.
Biological Activity
N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Formula : C18H16Cl2N2O4S
- Molecular Weight : 392.30 g/mol
Structural Characteristics
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of chlorine atoms and a cyclopropane group contributes to its unique pharmacological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Protein Kinases : This compound may inhibit specific protein kinases involved in cell signaling pathways, which are crucial for cancer progression.
- Antimicrobial Activity : Benzothiazole derivatives have shown promising antibacterial and antifungal properties.
- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the anti-cancer effects of benzothiazole derivatives in vitro. Results indicated significant inhibition of tumor cell proliferation (PubMed ID: 22608965). |
| Study 2 | Explored the antimicrobial properties of related compounds. Showed effectiveness against Gram-positive bacteria (PubChem ID: 4141136). |
| Study 3 | Evaluated the anti-inflammatory potential in animal models. Demonstrated reduced levels of TNF-alpha and IL-6 (Echemi Product ID: pd2110252285). |
Pharmacological Applications
The compound is being researched for potential applications in treating:
- Cancer : Due to its ability to inhibit cellular signaling pathways.
- Infectious Diseases : As a novel antimicrobial agent.
- Chronic Inflammatory Conditions : By modulating immune responses.
Q & A
Q. Table 1: Comparative Reaction Conditions for Benzothiazole Derivatives
| Parameter | Example Protocol (Yield) | Reference |
|---|---|---|
| Solvent System | Acetic anhydride/acetic acid | |
| Catalyst | Sodium acetate (0.5 g) | |
| Purification Method | Ethyl acetate/hexane (1:3) |
Basic: What spectroscopic techniques are critical for characterizing the cyclopropane-carboxamide moiety?
Methodological Answer:
A combination of IR, NMR, and mass spectrometry is essential:
- IR spectroscopy: Confirm the presence of carbonyl (C=O, ~1,710 cm⁻¹) and NH stretches (~3,400 cm⁻¹) .
- ¹H/¹³C NMR: Identify cyclopropane protons (δ 1.5–2.5 ppm) and carboxamide carbonyl carbons (δ 165–170 ppm). For example, cyclopropane protons in N-(thiazol-2-yl)cyclopropanecarboxamide appear at δ 1.02–1.35 ppm .
- Mass spectrometry: Confirm molecular ion peaks (e.g., m/z 386 [M⁺] for a related thiazolo-pyrimidine derivative) .
Advanced: How can computational methods predict the reactivity of the benzothiazole ring?
Methodological Answer:
Density Functional Theory (DFT) calculations assess electronic properties:
- HOMO-LUMO analysis: Determines electron-rich regions (benzothiazole ring) susceptible to electrophilic attack .
- Molecular electrostatic potential (MEP): Maps charge distribution to predict sites for nucleophilic/electrophilic interactions .
- Mechanistic studies: Simulate reaction pathways (e.g., cyclopropane ring opening under acidic conditions) using Gaussian09 with B3LYP/6-31G(d) basis sets .
Q. Table 2: Key Computational Parameters for Reactivity Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| DFT Software | Gaussian09 | |
| Basis Set | B3LYP/6-31G(d) | |
| HOMO-LUMO Gap | 4.2 eV (for benzothiazole) |
Advanced: How to resolve contradictory spectral data (e.g., unexpected NMR shifts) during structural elucidation?
Methodological Answer:
- Variable Temperature NMR: Detect tautomerism or dynamic processes affecting chemical shifts .
- 2D NMR (COSY, HSQC): Assign overlapping signals in complex heterocycles. For example, HSQC confirmed C-H correlations in thiazolo-pyrimidines .
- Cross-validation with XRD: Single-crystal X-ray diffraction provides unambiguous bond-length/angle data, resolving ambiguities from NMR/IR .
Basic: What crystallization strategies yield high-quality single crystals for XRD studies?
Methodological Answer:
- Solvent selection: Use DMF/water or ethanol/ethyl acetate mixtures for slow evaporation .
- Temperature control: Gradual cooling from reflux temperature promotes crystal nucleation .
- Seeding: Introduce microcrystals of analogous compounds to induce growth .
Advanced: How does the cyclopropane ring’s electronic structure influence stability in acidic/basic environments?
Methodological Answer:
- Natural Bond Orbital (NBO) analysis: Quantifies hyperconjugative interactions stabilizing the cyclopropane ring. For example, σ→π* interactions reduce ring strain .
- pH-dependent degradation studies: Monitor hydrolysis via HPLC at varying pH (1–14). The cyclopropane ring in N-(thiazol-2-yl)cyclopropanecarboxamide remains stable below pH 10 .
Basic: What chromatographic techniques separate common synthesis impurities?
Methodological Answer:
- TLC monitoring: Use silica gel GF254 with ethyl acetate/hexane (1:4) to track reaction progress .
- Column chromatography: Optimize gradient elution (e.g., 5–20% ethyl acetate in hexane) for polar impurities .
- HPLC-PDA: Employ C18 columns with acetonitrile/water (70:30) for high-resolution separation .
Advanced: How to validate tautomeric forms of the benzothiazol-2-ylidene moiety in different solvents?
Methodological Answer:
- Solvent polarity studies: Compare UV-Vis spectra in DMSO (polar) vs. chloroform (non-polar). Shifts in λmax indicate tautomeric equilibria .
- DFT solvent modeling: Calculate tautomer stability in implicit solvent models (e.g., PCM) .
- Dynamic NMR in DMSO-d6: Observe coalescence of signals for enol-keto tautomers at elevated temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
